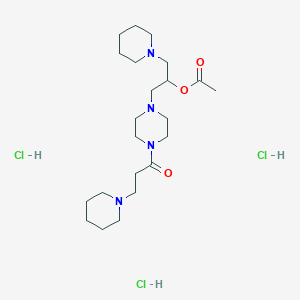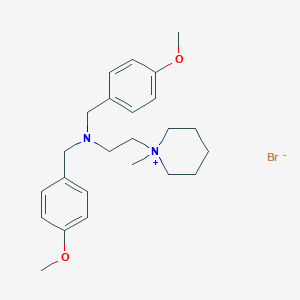
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including biochemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has a wide range of scientific research applications due to its unique properties. One of the most significant applications of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is in the study of acetylcholine receptors. 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to selectively bind to nicotinic acetylcholine receptors, making it a valuable tool for studying the function and regulation of these receptors. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been used in the study of other neurotransmitter systems, including dopamine and serotonin.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves its selective binding to nicotinic acetylcholine receptors. This binding leads to the modulation of the receptor's activity, which can have a variety of effects on cellular signaling and neurotransmission. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to have some activity as an allosteric modulator of GABA-A receptors, further expanding its potential uses in scientific research.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide are complex and varied. Studies have shown that 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide can have effects on a variety of neurotransmitter systems, including acetylcholine, dopamine, and serotonin. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to have some activity as an anticonvulsant and anxiolytic, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide for lab experiments is its selectivity for nicotinic acetylcholine receptors. This selectivity allows researchers to study the function and regulation of these receptors in a more precise and controlled manner. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to have relatively low toxicity and side effects, making it a safer alternative to other compounds that may have similar effects.
However, there are also some limitations to the use of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide in lab experiments. One of the main limitations is its relatively low potency compared to other compounds that target nicotinic acetylcholine receptors. Additionally, the synthesis of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex process that can be time-consuming and expensive, limiting its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research on 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide. One area of interest is the development of more potent analogs of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide that could be used in a wider range of research applications. Additionally, there is ongoing research into the potential therapeutic uses of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide for the treatment of neurological disorders such as epilepsy and anxiety disorders. Overall, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a promising compound with many potential uses in scientific research, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis method of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves the reaction of p-methoxybenzylamine with 1-methylpiperidine in the presence of a catalyst such as phosphorus pentoxide. This reaction produces the intermediate 1-(p-methoxybenzyl)-1-methylpiperidinium bromide, which is then reacted with ethylene oxide to produce 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide. The synthesis of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Propiedades
Número CAS |
102207-18-1 |
|---|---|
Nombre del producto |
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide |
Fórmula molecular |
C24H35BrN2O2 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N,N-bis[(4-methoxyphenyl)methyl]-2-(1-methylpiperidin-1-ium-1-yl)ethanamine;bromide |
InChI |
InChI=1S/C24H35N2O2.BrH/c1-26(16-5-4-6-17-26)18-15-25(19-21-7-11-23(27-2)12-8-21)20-22-9-13-24(28-3)14-10-22;/h7-14H,4-6,15-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IXIRJKKULRILQC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] |
SMILES canónico |
C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] |
Sinónimos |
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




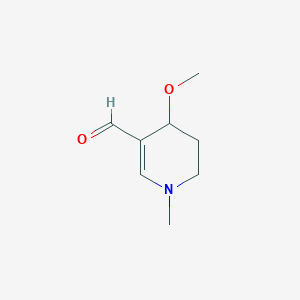


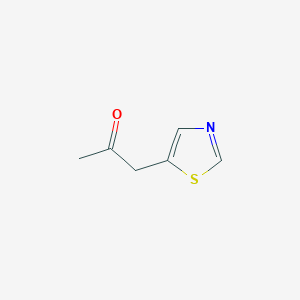
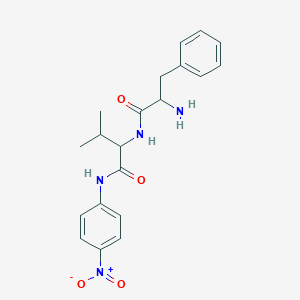

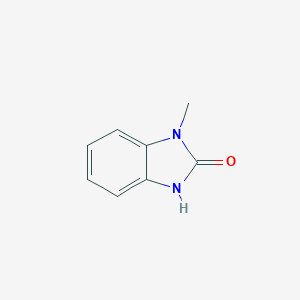

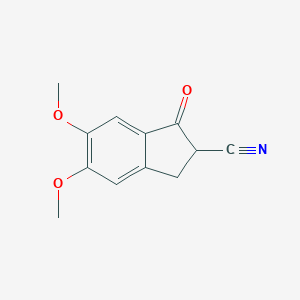

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
